Glycyl-L-leucine

Microbial peptide transport Amino acid uptake kinetics Leuconostoc mesenteroides

Glycyl-L-leucine is the preferred substrate for PepT1 functional characterization due to its well-defined Km(app), Vmax, and 1:1 H⁺:peptide stoichiometry at pH 5.5. Unlike other dipeptides, its transport kinetics are highly pH-dependent, enabling precise voltage-clamp analysis. It also serves as a dual probe for simultaneous measurement of intact peptide transport and surface hydrolysis (~50% each). Additionally, Gly-Leu uniquely induces transglutaminase 1 and hyaluronan synthase 2, promoting skin hydration—an activity absent in L-leucyl-L-leucine. This reproducible, multipurpose tool compound ensures cross-study comparability in transporter, peptidase, and cosmetic research.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 869-19-2
Cat. No. B1671923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-leucine
CAS869-19-2
SynonymsGly-Leu
glycyl-L-leucine
glycylleucine
glycylleucine, (D)-isomer
Leu-Gly
leucylglycine
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
InChIKeyDKEXFJVMVGETOO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-L-leucine (CAS 869-19-2) Procurement Guide: A Dipeptide Probe for Peptide Transport and Dipeptidase Research


Glycyl-L-leucine (Gly-Leu) is a neutral dipeptide composed of glycine and L-leucine. It serves as a classical substrate for studying proton-coupled oligopeptide transporter 1 (PepT1/SLC15A1) activity and dipeptide hydrolase function in intestinal mucosa and kidney. The compound demonstrates saturable, sodium-independent uptake kinetics with two transport systems in mammalian intestine [1], and its transport is driven by a proton electrochemical gradient with a 1:1 H⁺:peptide stoichiometry for neutral dipeptides [2]. These well-characterized transport properties establish Gly-Leu as a preferred tool compound for differentiating carrier-mediated peptide uptake from passive diffusion.

Why Generic Substitution of Glycyl-L-leucine with Other Dipeptides Fails in Quantitative PepT1 Transport Assays


Dipeptides cannot be assumed interchangeable as substrates for PepT1-mediated transport or dipeptidase assays. Affinity (Km) and maximal transport velocity (Vmax) vary substantially with side-chain composition and charge. For instance, neutral Gly-Leu exhibits a transport optimum at pH 5.5, whereas basic and acidic dipeptides shift to pH 6.2 and 5.2, respectively [1]. Moreover, the apparent transport affinity of Gly-Leu is highly pH-dependent, a characteristic not uniformly shared across dipeptide classes [1]. Substituting Gly-Leu with a dipeptide of differing charge or side-chain hydrophobicity will alter both the magnitude and pH profile of observed transport, compromising assay reproducibility and cross-study comparability.

Quantitative Evidence Guide: Directly Comparable Performance of Glycyl-L-leucine vs. In-Class Analogs


Glycyl-L-leucine Exhibits Higher Apparent Transport Affinity than Free L-Leucine in Leuconostoc mesenteroides Uptake Systems

In actively respiring cell suspensions of Leuconostoc mesenteroides, the apparent association constant (K̄) for the transport of leucine from glycyl-L-leucine is 2.25 × 10³, which is 4.9-fold lower than the K̄ of 11.0 × 10³ for free L-leucine [1]. This indicates that the dipeptide form exhibits higher apparent affinity (lower K̄) for its dedicated transport system compared to the free amino acid's affinity for its separate transporter [1].

Microbial peptide transport Amino acid uptake kinetics Leuconostoc mesenteroides

Glycyl-L-leucine Displays a Well-Defined pH Optimum of 5.5 for Maximal PepT1-Mediated Transport, Distinct from Acidic and Basic Dipeptides

When expressed in Xenopus laevis oocytes, rabbit PepT1 mediates maximal transport of the neutral dipeptide Gly-Leu at pH 5.5. This optimum differs substantially from those of acidic Gly-Glu (pH 5.2), basic Gly-Lys (pH 6.2), and basic Ala-Lys (pH 5.8) [1]. The apparent affinity (Km(app)) of Gly-Leu for PepT1 is also highly pH-dependent, a property shared with but quantitatively distinct from other dipeptide classes [1].

PepT1 (SLC15A1) Proton-coupled oligopeptide transport pH dependence

Glycyl-L-leucine Influx in Guinea Pig Small Intestine Equally Split Between Intact Peptide Transport and Surface Hydrolysis, in Contrast to Gly-Gly

In isolated guinea-pig ileum, approximately 50% of glycyl-L-leucine influx across the mucosal border is mediated by a sodium-independent carrier system for intact peptide, while the remaining 50% is transported as free L-leucine following membrane surface hydrolysis [1]. This dual mechanism of uptake contrasts with glycylglycine, for which the relative contribution of intact transport versus hydrolysis may differ, and highlights that Gly-Leu serves as a model substrate to simultaneously probe both pathways [1].

Intestinal peptide absorption Membrane surface hydrolysis Guinea pig ileum

Glycyl-L-leucine Demonstrates Superior Leucine Absorption Efficiency over L-Leucyl-glycine in Resected Rat Small Intestine

Following proximal small intestinal resection in rats, L-leucine absorption from L-leucyl-glycine was much greater than from glycyl-L-leucine [1]. This indicates that the sequence of amino acids in a dipeptide substantially influences the rate of amino acid liberation and absorption post-resection, likely due to differential susceptibility to brush-border aminopeptidases [1]. Gly-Leu therefore provides a lower baseline of leucine absorption efficiency in this surgical model, making it a more sensitive probe for detecting adaptive changes in peptide transport.

Intestinal resection Peptide absorption Brush border aminopeptidase

Glycyl-L-leucine Induces Transglutaminase 1 and Hyaluronan Synthase 2 in Keratinocytes, Activity Absent in L-Leucyl-L-leucine

In normal human epidermal keratinocytes (NHEKs), treatment with Gly-Leu or Leu-Gly significantly induced transglutaminase 1 expression and increased hyaluronan (HA) synthesis via upregulation of hyaluronan synthase 2 (HAS2) mRNA. In contrast, L-leucyl-L-leucine (Leu-Leu) did not induce transglutaminase 1 expression [1]. Additionally, elastase activity was inhibited in NHEKs treated with Gly-Leu or Leu-Gly [1]. Oral administration of Gly-Leu or Leu-Gly increased skin hydration and elasticity in UVB-irradiated hairless mice [1].

Skin hydration Transglutaminase 1 Hyaluronan synthase 2

Glycyl-L-leucine Inhibits Glycylglycine Transport via Mixed-Type Kinetics in Guinea Pig Ileum, Distinct from L-Leucine Pseudo-Competitive Inhibition

In isolated guinea-pig ileum, inhibition of glycylglycine (Gly-Gly) influx by Gly-Leu across the mucosal border follows mixed-type kinetics. In contrast, inhibition by free L-leucine is 'pseudo-competitive' [1]. This kinetic distinction demonstrates that Gly-Leu interacts with the peptide transport carrier differently than the free amino acid, further validating the existence of distinct transport pathways.

Peptide transport inhibition Mixed-type inhibition Guinea pig ileum

Definitive Application Scenarios for Glycyl-L-leucine (CAS 869-19-2) in Research and Industrial Settings


Quantifying PepT1 Transporter Activity in Xenopus Oocytes or Caco-2 Cell Monolayers

Glycyl-L-leucine is the substrate of choice for functional characterization of PepT1 (SLC15A1) due to its well-defined kinetic parameters and pH optimum of 5.5 for maximal transport [1]. Its transport follows 1:1 H⁺:peptide stoichiometry, enabling accurate voltage-clamp analysis of electrogenic uptake [1]. The compound's established Km(app) and Vmax values provide a benchmark for comparing novel peptidomimetic drug candidates [2].

Assaying Dipeptidase Activity in Intestinal Mucosa and Kidney Preparations

Gly-Leu serves as a reliable substrate for glycyl-L-leucine dipeptidase assays in rat intestinal mucosa and human kidney homogenates [1]. Its dual uptake mechanism—approximately 50% via intact transport and 50% via surface hydrolysis to L-leucine—makes it uniquely suited for studies that require simultaneous measurement of both peptide transport and peptidase activity [2].

Investigating Dipeptide Bioactivity in Skin Moisturization and Barrier Function

In vitro and in vivo studies demonstrate that Gly-Leu induces transglutaminase 1 and hyaluronan synthase 2 in keratinocytes, leading to increased hyaluronan synthesis and improved skin hydration in UVB-irradiated mice [1]. This bioactivity is not observed with L-leucyl-L-leucine, positioning Gly-Leu as a specific active ingredient for cosmetic formulation development [1].

Studying Intestinal Adaptation and Malabsorption in Surgical or Disease Models

Gly-Leu exhibits lower leucine absorption efficiency compared to L-leucyl-glycine in intestinal resection models [1], making it a more sensitive probe for detecting adaptive increases in peptide transport capacity. Its absorption is markedly reduced in sprue patients, comparable to glycylglycine, confirming its utility in clinical malabsorption studies [2].

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